molecular formula C8H7IO B089323 1-(3-Iodophenyl)ethanone CAS No. 14452-30-3

1-(3-Iodophenyl)ethanone

Cat. No. B089323
CAS RN: 14452-30-3
M. Wt: 246.04 g/mol
InChI Key: IWLHOUBDKCKJJQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(3-Iodophenyl)ethanone involves various organic reactions, including the Ullmann reaction, which is a method used to synthesize biaryls. In the context of related compounds, 3,3'-diacetoxy-4,4'-bis(hexyloxy)biphenyl was synthesized using a nickel-modified Ullmann reaction, leading to the formation of by-products such as 1-(4-hexyloxy-3-hydroxyphenyl)ethanone, highlighting the complexity and challenges in synthesizing specific aromatic ketones (Manzano et al., 2015).

Molecular Structure Analysis

Molecular structure analysis of related compounds has been conducted using various techniques, including X-ray diffraction and spectroscopic methods. For instance, the crystal structure of 1-(4-hexyloxy-3-hydroxyphenyl)ethanone was analyzed, providing insights into the molecular arrangements and interactions that could be relevant to the study of 1-(3-Iodophenyl)ethanone (Suarez et al., 2017).

Chemical Reactions and Properties

1-(3-Iodophenyl)ethanone participates in various chemical reactions due to the presence of the iodine atom and the ketone group. While specific reactions for this compound are not highlighted, analogous structures demonstrate reactions like photoreductive dimerization, highlighting the reactivity of the ketone group and potential for chemical modifications (Klemm & Weakley, 2000).

Physical Properties Analysis

While the direct physical properties of 1-(3-Iodophenyl)ethanone are not specified, related compounds offer insights. For example, the crystallographic studies provide information on the physical state, crystal structure, and supramolecular interactions, which are essential for understanding the physical characteristics of similar aromatic ketones.

Chemical Properties Analysis

The chemical properties of 1-(3-Iodophenyl)ethanone, such as reactivity and stability, can be inferred from studies on related compounds. The presence of the iodophenyl group influences its chemical behavior, particularly in reactions involving halogen participation. The analysis of similar compounds, like the reactions of o-iodohalobenzenes with carbanions of aromatic ketones, sheds light on the reactivity patterns that can be expected from 1-(3-Iodophenyl)ethanone (Baumgartner et al., 2002).

Scientific Research Applications

  • Fluorescent Probes : A study by Fang, T. et al. (2019) developed a BODIPY-based fluorescent probe using 1-(2-Hydroxyphenyl)ethanone, a structurally similar compound. This probe exhibited selectivity and sensitivity to hydrogen sulfide (H2S), indicating potential for biological applications such as studying the effect of H2S in biological systems.

  • Phase Equilibrium Research : The research by Li, R. et al. (2019) explored the solid-liquid phase equilibrium of 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone, compounds related in structure. This study aids in understanding the phase behavior of such compounds, which is crucial for their separation and purification processes.

  • Synthesis of Heterocyclic Compounds : Androsov, D. A. et al. (2010) Androsov, D. A. et al. (2010) discussed a method for synthesizing 3-aminobenzo[b]thiophenes using 1-(2-chloro-5-nitrophenyl)ethanone. This shows the potential of similar ethanone derivatives in synthesizing complex organic molecules.

  • Forensic Identification : In a forensic context, Bijlsma, L. et al. (2015) identified a novel cathinone derivative using advanced analytical techniques. This highlights the role of ethanone derivatives in forensic science for identifying novel compounds.

  • Pharmaceutical Applications : The study by Gopi, C. et al. (2016) synthesized chalcone derivatives using 1-(thiophen-2yl)ethanone and investigated their antioxidant and antimicrobial activities. This indicates the pharmaceutical potential of ethanone derivatives.

  • Protecting Group in Organic Synthesis : Atemnkeng, W. N. et al. (2003) Atemnkeng, W. N. et al. (2003) introduced 1-[2-(2-hydroxyalkyl)phenyl]ethanone as a photoremovable protecting group for carboxylic acids, showcasing its application in facilitating complex organic syntheses.

properties

IUPAC Name

1-(3-iodophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO/c1-6(10)7-3-2-4-8(9)5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWLHOUBDKCKJJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5065770
Record name Ethanone, 1-(3-iodophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5065770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Iodophenyl)ethanone

CAS RN

14452-30-3
Record name 3-Iodoacetophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14452-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-(3-iodophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014452303
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 1-(3-iodophenyl)-
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Record name Ethanone, 1-(3-iodophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5065770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-Iodoacetophenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
JR Heys, CS Elmore - … : The Official Journal of the International …, 2009 - Wiley Online Library
Reports in the literature appear to differ on the effects of some C3 substituents on the relative efficiencies of isotope exchange in the nonidentical C2‐ and C6‐positions catalyzed by …
M Wang, M Gao, JA Meyer, JS Peters… - Bioorganic & medicinal …, 2017 - Elsevier
P2X4 receptor has become an interesting molecular target for treatment and PET imaging of neuroinflammation and associated brain diseases such as Alzheimer’s disease. This study …
Number of citations: 17 www.sciencedirect.com
VB Saptal, MV Saptal, RS Mane, T Sasaki… - ACS …, 2019 - ACS Publications
Palladium nanoparticles (NPs) are decorated on the surface of an amine-functionalized graphene oxide (Pd@APGO) and characterized by using various analytical techniques. In this …
Number of citations: 59 pubs.acs.org
M Aqeel Khan, A Saleem, N Ghouri… - Letters in Drug …, 2015 - ingentaconnect.com
In the present study, a series of dibenzoazepine triazole derivatives (24-39) were synthesized and evaluated for their in vitro bioactivities including antiglycation, antibacterial, DPPH …
Number of citations: 10 www.ingentaconnect.com
S Iqbal, MA Khan, K Javaid, R Sadiq… - Bioorganic …, 2017 - Elsevier
In the present study, a series of new carbazole linked 1H-1,2,3-triazoles (2–27) were synthesized via click reaction of N-propargyl-9H-carbazole (1) and azides of appropriate …
Number of citations: 59 www.sciencedirect.com
DW Blevins - 2012 - trace.tennessee.edu
Potassium aryl-and alkenyltrifluoroborates and tributyl (aryl) stannanes were found to undergo halodemetallation using trihalide salts. The hydrolysis of organotrifluoroborates was …
Number of citations: 0 trace.tennessee.edu
YA Chen, SS Badsara, WT Tsai, CF Lee - Synthesis, 2014 - thieme-connect.com
Microwave-promoted C–S bond formation from thiols and aryl iodides in the presence of a copper catalyst is reported. A combination of copper(II) oxide and 1,10-phenanthroline …
Number of citations: 30 www.thieme-connect.com
JJ Richards - 2009 - search.proquest.com
Bacterial biofilms are a surface attached community of microorganisms that are protected by an extracellular matrix of biomolecules. Within a biofilm state, bacteria are more resistant to …
Number of citations: 2 search.proquest.com
S Ravez, C Corbet, Q Spillier, A Dutu… - Journal of medicinal …, 2017 - ACS Publications
Given the putative role of PHGDH in cancer, development of inhibitors is required to explore its function. In this context, we established and validated a straightforward enzymatic assay …
Number of citations: 51 pubs.acs.org
Y Liu, A Xie, J Li, X Xu, W Dong, B Wang - Tetrahedron, 2014 - Elsevier
An efficient copper-catalysed aerobic oxidation of alcohols has been established, which employed heterocycle-substituted tetrazoles as ligands. The commercially available (S)-5-(…
Number of citations: 19 www.sciencedirect.com

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